Cas no 777886-76-7 (2-(thiophen-2-yl)azetidine)

2-(thiophen-2-yl)azetidine 化学的及び物理的性質
名前と識別子
-
- 2-(2-Thienyl)azetidine
- 2-(thiophen-2-yl)azetidine
- AG-H-11568
- Ambcb4019051
- BB 0260513
- CTK5E4918
- FT-0681632
- MolPort-003-179-067
- SB50998
- 777886-76-7
- 2-thiophen-2-ylazetidine
- CS-0271040
- F2148-2223
- AKOS009296683
- CHEMBRDG-BB 4019051
- EN300-1248611
- CGB88676
- DTXSID70655586
-
- MDL: MFCD06217577
- インチ: InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2
- InChIKey: ABDXALOYXTXLSK-UHFFFAOYSA-N
- ほほえんだ: C1=CSC(=C1)C2CCN2
計算された属性
- せいみつぶんしりょう: 139.04557046g/mol
- どういたいしつりょう: 139.04557046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 40.3Ų
2-(thiophen-2-yl)azetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1248611-1.0g |
2-(thiophen-2-yl)azetidine |
777886-76-7 | 95.0% | 1.0g |
$999.0 | 2025-02-21 | |
Life Chemicals | F2148-2223-1g |
2-(thiophen-2-yl)azetidine |
777886-76-7 | 95%+ | 1g |
$1201.0 | 2023-09-06 | |
Alichem | A449041023-5g |
2-(2-Thienyl)azetidine |
777886-76-7 | 95% | 5g |
$477.00 | 2023-09-01 | |
Chemenu | CM300114-1g |
2-(2-Thienyl)azetidine |
777886-76-7 | 95% | 1g |
$202 | 2023-03-07 | |
Enamine | EN300-1248611-0.1g |
2-(thiophen-2-yl)azetidine |
777886-76-7 | 95.0% | 0.1g |
$347.0 | 2025-02-21 | |
Enamine | EN300-1248611-10000mg |
2-(thiophen-2-yl)azetidine |
777886-76-7 | 10000mg |
$3622.0 | 2023-10-02 | ||
Enamine | EN300-1248611-500mg |
2-(thiophen-2-yl)azetidine |
777886-76-7 | 500mg |
$809.0 | 2023-10-02 | ||
Enamine | EN300-1248611-5000mg |
2-(thiophen-2-yl)azetidine |
777886-76-7 | 5000mg |
$2443.0 | 2023-10-02 | ||
Enamine | EN300-1248611-0.5g |
2-(thiophen-2-yl)azetidine |
777886-76-7 | 95.0% | 0.5g |
$780.0 | 2025-02-21 | |
Life Chemicals | F2148-2223-2.5g |
2-(thiophen-2-yl)azetidine |
777886-76-7 | 95%+ | 2.5g |
$2402.0 | 2023-09-06 |
2-(thiophen-2-yl)azetidine 関連文献
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
2-(thiophen-2-yl)azetidineに関する追加情報
Exploring the Versatile Applications of 2-(Thiophen-2-yl)azetidine (CAS No. 777886-76-7) in Modern Chemistry
The compound 2-(thiophen-2-yl)azetidine (CAS No. 777886-76-7) has garnered significant attention in recent years due to its unique structural features and broad applicability in pharmaceutical and material science. This heterocyclic molecule combines the azetidine ring, a four-membered nitrogen-containing cycle, with a thiophene moiety, creating a scaffold that is highly valuable for drug discovery and functional materials. Researchers are particularly interested in its potential as a bioisostere for more complex structures, enabling the development of novel therapeutic agents with improved pharmacokinetic properties.
One of the key reasons 2-(thiophen-2-yl)azetidine has become a hot topic in organic chemistry circles is its role in addressing current challenges in medicinal chemistry. The compound's balanced lipophilicity and hydrogen bonding capacity make it an excellent candidate for central nervous system (CNS) drug development, a field that has seen remarkable growth in the past decade. Recent studies suggest that derivatives of this compound show promise in targeting neurological disorders, aligning perfectly with the growing focus on neurodegenerative disease research and mental health therapeutics.
From a synthetic chemistry perspective, 2-(thiophen-2-yl)azetidine presents fascinating opportunities for structure-activity relationship (SAR) studies. The presence of both the azetidine and thiophene rings allows for diverse functionalization, enabling chemists to fine-tune molecular properties for specific applications. This versatility has made it particularly relevant in the context of fragment-based drug design, where small, well-characterized molecular fragments serve as building blocks for larger drug candidates. The compound's relatively simple structure yet rich chemistry make it an ideal subject for both computational and experimental molecular modeling approaches.
The material science applications of 2-(thiophen-2-yl)azetidine are equally compelling. Its conjugated system and potential for π-stacking interactions have sparked interest in the development of organic electronic materials. Researchers are exploring its incorporation into conductive polymers and organic semiconductors, areas that are crucial for advancing flexible electronics and sustainable energy solutions. This aligns with current trends in green chemistry and the search for environmentally friendly alternatives to traditional electronic materials.
In the pharmaceutical industry, the demand for 2-(thiophen-2-yl)azetidine derivatives has been steadily increasing, driven by the need for novel small molecule therapeutics. The compound's scaffold has shown particular promise in the development of kinase inhibitors and GPCR modulators, two of the most important target classes in modern drug discovery. Recent patent literature reveals a growing number of applications featuring this core structure, indicating its rising importance in intellectual property strategies for pharmaceutical companies.
The synthesis and characterization of 2-(thiophen-2-yl)azetidine continue to be active areas of research, with recent advances in catalytic methods and flow chemistry approaches improving both yield and sustainability. These developments are particularly timely, as the chemical industry faces increasing pressure to adopt green synthesis protocols and reduce environmental impact. The compound's relatively straightforward synthesis from commercially available starting materials makes it an attractive target for process chemistry optimization studies.
From a commercial perspective, 2-(thiophen-2-yl)azetidine (CAS No. 777886-76-7) has seen growing market demand as both a research chemical and potential pharmaceutical intermediate. Suppliers have reported increased inquiries from academic institutions and pharmaceutical companies alike, reflecting the compound's expanding role in drug discovery pipelines. The current pricing and availability trends suggest that this molecule will remain an important building block in medicinal chemistry for the foreseeable future.
Looking ahead, the future of 2-(thiophen-2-yl)azetidine research appears bright, with potential applications extending into chemical biology and diagnostic probe development. Its unique combination of structural features makes it particularly suitable for designing molecular probes that can help elucidate biological pathways or serve as imaging agents. As the boundaries between chemistry, biology, and materials science continue to blur, this versatile compound is well-positioned to play a significant role in interdisciplinary research efforts.
For researchers considering working with 2-(thiophen-2-yl)azetidine, it's worth noting that proper handling procedures and storage conditions should always be followed, despite its relatively stable nature. While not classified as hazardous under standard conditions, like all chemicals it requires appropriate safety measures during use. The compound's growing importance in both academic and industrial settings underscores the need for continued research into its properties and potential applications across various scientific disciplines.
777886-76-7 (2-(thiophen-2-yl)azetidine) 関連製品
- 90090-64-5(2-(2-Thienyl)pyrrolidine)
- 383128-98-1(2-(thiophen-2-yl)azepane)
- 2228816-25-7(2-chloro-5-(2-methyloxiran-2-yl)pyridine)
- 33567-61-2(2-(5-bromo-2-methoxyphenyl)acetaldehyde)
- 1507532-72-0(1-(3-cyclopropylphenyl)-2-(methylamino)ethan-1-ol)
- 2171830-67-2(1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile)
- 1805142-12-4(Ethyl 5-amino-2-(difluoromethyl)-3-methylpyridine-6-carboxylate)
- 2640897-11-4(6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine)
- 2171496-26-5(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-fluorophenyl)carbamoylbutanoic acid)
- 155048-23-0(4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine)
